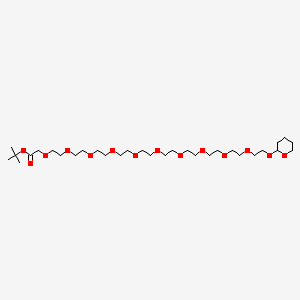
(Rac)-Tris-NTA
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Rac)-Tris-Nitrilotriacetic Acid is a chelating agent widely used in various scientific fields. It is known for its ability to form stable complexes with metal ions, making it valuable in applications such as protein purification, metal ion detection, and catalysis. The compound is a racemic mixture, meaning it contains equal amounts of two enantiomers, which are mirror images of each other.
准备方法
Synthetic Routes and Reaction Conditions: (Rac)-Tris-Nitrilotriacetic Acid can be synthesized through the reaction of nitrilotriacetic acid with formaldehyde and ammonia. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The process involves the following steps:
- Dissolution of nitrilotriacetic acid in water.
- Addition of formaldehyde and ammonia to the solution.
- Adjustment of pH to around 7-8 to facilitate the reaction.
- Heating the mixture to around 60-70°C for several hours.
- Cooling and crystallization of the product.
Industrial Production Methods: Industrial production of (Rac)-Tris-Nitrilotriacetic Acid follows similar principles but on a larger scale. The process involves continuous monitoring of reaction conditions to ensure high yield and purity. Industrial reactors equipped with temperature and pH control systems are used to optimize the synthesis.
化学反应分析
Types of Reactions: (Rac)-Tris-Nitrilotriacetic Acid undergoes various chemical reactions, including:
Complexation: Forms stable complexes with metal ions such as nickel, copper, and zinc.
Substitution: Can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Hydrolysis: Under acidic or basic conditions, it can hydrolyze to release nitrilotriacetic acid and other by-products.
Common Reagents and Conditions:
Complexation: Metal salts (e.g., nickel chloride, copper sulfate) in aqueous solutions.
Substitution: Various organic reagents under controlled pH and temperature.
Hydrolysis: Acidic or basic solutions at elevated temperatures.
Major Products:
Complexation: Metal complexes such as nickel-tris-nitrilotriacetic acid.
Substitution: Substituted derivatives of nitrilotriacetic acid.
Hydrolysis: Nitrilotriacetic acid and related by-products.
科学研究应用
(Rac)-Tris-Nitrilotriacetic Acid has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in coordination chemistry and catalysis.
Biology: Employed in protein purification techniques, such as immobilized metal affinity chromatography (IMAC).
Medicine: Investigated for its potential in drug delivery systems and diagnostic imaging.
Industry: Utilized in wastewater treatment to remove heavy metal ions and in the production of detergents and cleaning agents.
作用机制
The mechanism of action of (Rac)-Tris-Nitrilotriacetic Acid involves its ability to bind metal ions through its multiple carboxylate and amine groups. This binding forms stable chelate complexes, which can be used to sequester metal ions from solutions. The molecular targets include metal ions such as nickel, copper, and zinc, and the pathways involve the formation of coordination bonds between the metal ions and the chelating agent.
相似化合物的比较
Ethylenediaminetetraacetic Acid (EDTA): Another widely used chelating agent with similar applications in metal ion sequestration.
Diethylenetriaminepentaacetic Acid (DTPA): Known for its strong chelating properties and used in medical imaging and radiopharmaceuticals.
Nitrilotriacetic Acid (NTA): The parent compound of (Rac)-Tris-Nitrilotriacetic Acid, used in similar applications but with different binding properties.
Uniqueness: (Rac)-Tris-Nitrilotriacetic Acid is unique due to its racemic nature, providing a mixture of enantiomers that can interact differently with chiral environments. This property can be advantageous in specific applications where chiral recognition is important.
属性
分子式 |
C43H68N8O22 |
|---|---|
分子量 |
1049.0 g/mol |
IUPAC 名称 |
5-[11-(6-aminohexanoyl)-4,8-bis[4-[bis(carboxymethyl)amino]-4-carboxybutanoyl]-1,4,8,11-tetrazacyclotetradec-1-yl]-2-[bis(carboxymethyl)amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C43H68N8O22/c44-13-3-1-2-6-31(52)45-14-4-15-47(33(54)11-8-29(42(70)71)50(24-37(60)61)25-38(62)63)20-21-48(34(55)12-9-30(43(72)73)51(26-39(64)65)27-40(66)67)17-5-16-46(19-18-45)32(53)10-7-28(41(68)69)49(22-35(56)57)23-36(58)59/h28-30H,1-27,44H2,(H,56,57)(H,58,59)(H,60,61)(H,62,63)(H,64,65)(H,66,67)(H,68,69)(H,70,71)(H,72,73) |
InChI 键 |
SRHQOOQNBLZULK-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN(CCCN(CCN(C1)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCC(C(=O)O)N(CC(=O)O)CC(=O)O)C(=O)CCCCCN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,4S,5R,6R)-2-[(2S,3R,4S,5S)-4-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-[[(1S,2R,5R,7S,10R,11R,14R,15S,16S,18R,20S)-16-hydroxy-2,6,6,10,16-pentamethyl-18-(2-methylprop-1-enyl)-19,21-dioxahexacyclo[18.2.1.01,14.02,11.05,10.015,20]tricosan-7-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B11934658.png)
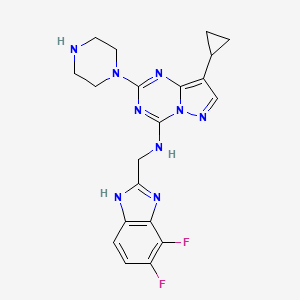
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-methyl-N-[2-(methylamino)ethyl]carbamate](/img/structure/B11934689.png)
![6-[2-[2-(dimethylamino)ethyl]-2-[6-(2-hexyldecanoyloxy)hexyl]hydrazinyl]hexyl 2-hexyldecanoate](/img/structure/B11934697.png)
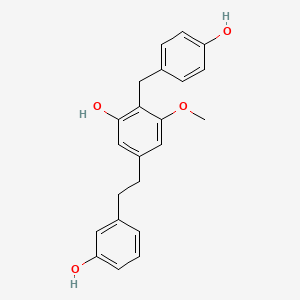
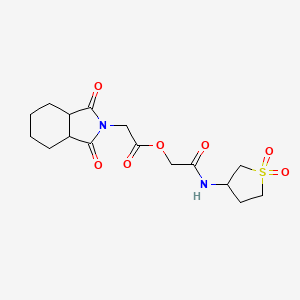

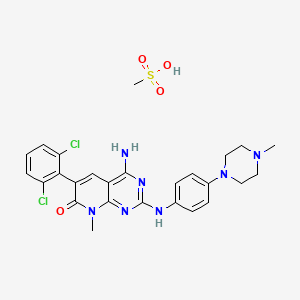
![4-(7-{[(3R)-3-aminopyrrolidin-1-yl]carbonyl}-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11934723.png)


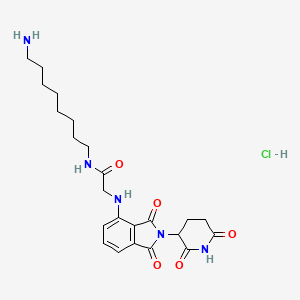
![(3Z)-1-[(2S)-2-amino-3-phenylpropanoyl]-3,5-bis[(3,4-dichlorophenyl)methylidene]piperidin-4-one;hydrochloride](/img/structure/B11934754.png)
